

3,6-Difluoro-2-methoxyphenol chemical properties

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Compound of Interest

Compound Name: 3,6-Difluoro-2-methoxyphenol

Cat. No.: B031797

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An In-depth Technical Guide to the Chemical Properties of **3,6-Difluoro-2-methoxyphenol**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of **3,6-Difluoro-2-methoxyphenol**, a fluorinated aromatic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from analogous compounds and predictive models to offer a thorough profile.

Chemical and Physical Properties

3,6-Difluoro-2-methoxyphenol, also known as 3,6-Difluoroguaiacol, possesses a unique substitution pattern on the phenol ring that is expected to influence its chemical and biological characteristics. The presence of two electron-withdrawing fluorine atoms can significantly impact the acidity of the phenolic hydroxyl group, its reactivity, and its metabolic stability.

Table 1: Summary of Chemical and Physical Properties

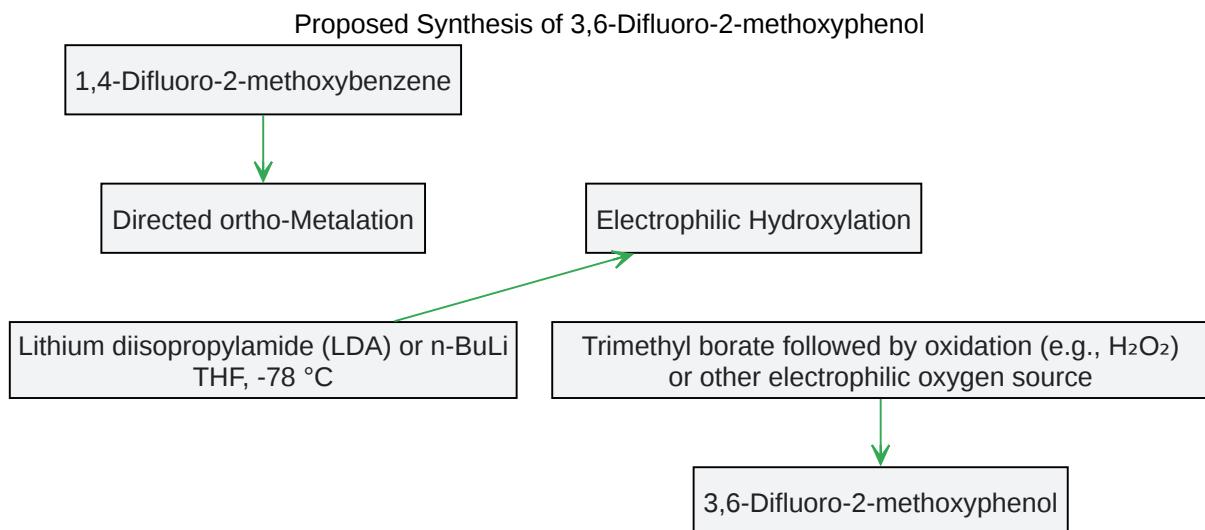
Property	Value	Source
IUPAC Name	3,6-difluoro-2-methoxyphenol	--INVALID-LINK--
CAS Number	75626-22-1	[1] [2] [3]
Molecular Formula	C ₇ H ₆ F ₂ O ₂	[1]
Molecular Weight	160.12 g/mol	[1]
Monoisotopic Mass	160.03358 Da	[1]
Appearance	White to off-white solid (Predicted)	General knowledge
Melting Point	No experimental data available	
Boiling Point	No experimental data available	
Solubility	Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. Limited solubility in water is predicted.	General knowledge
Predicted XlogP	1.7	[1]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of **3,6-Difluoro-2-methoxyphenol** is not readily available in the provided search results, a plausible synthetic route can be proposed based on established organofluorine chemistry. A common strategy involves the ortho-lithiation of a suitable precursor followed by electrophilic hydroxylation.

Proposed Synthetic Pathway

A potential synthesis could start from 1,4-difluoro-2-methoxybenzene (2,5-difluoroanisole), which is commercially available. The synthesis would proceed via a directed ortho-metallation followed by reaction with an electrophilic oxygen source.



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Proposed synthesis of **3,6-Difluoro-2-methoxyphenol**.

Experimental Protocols

The following are generalized experimental protocols for key steps in the proposed synthesis and purification, adapted from procedures for similar compounds.

Step 1: Directed ortho-Metalation and Hydroxylation (Proposed)

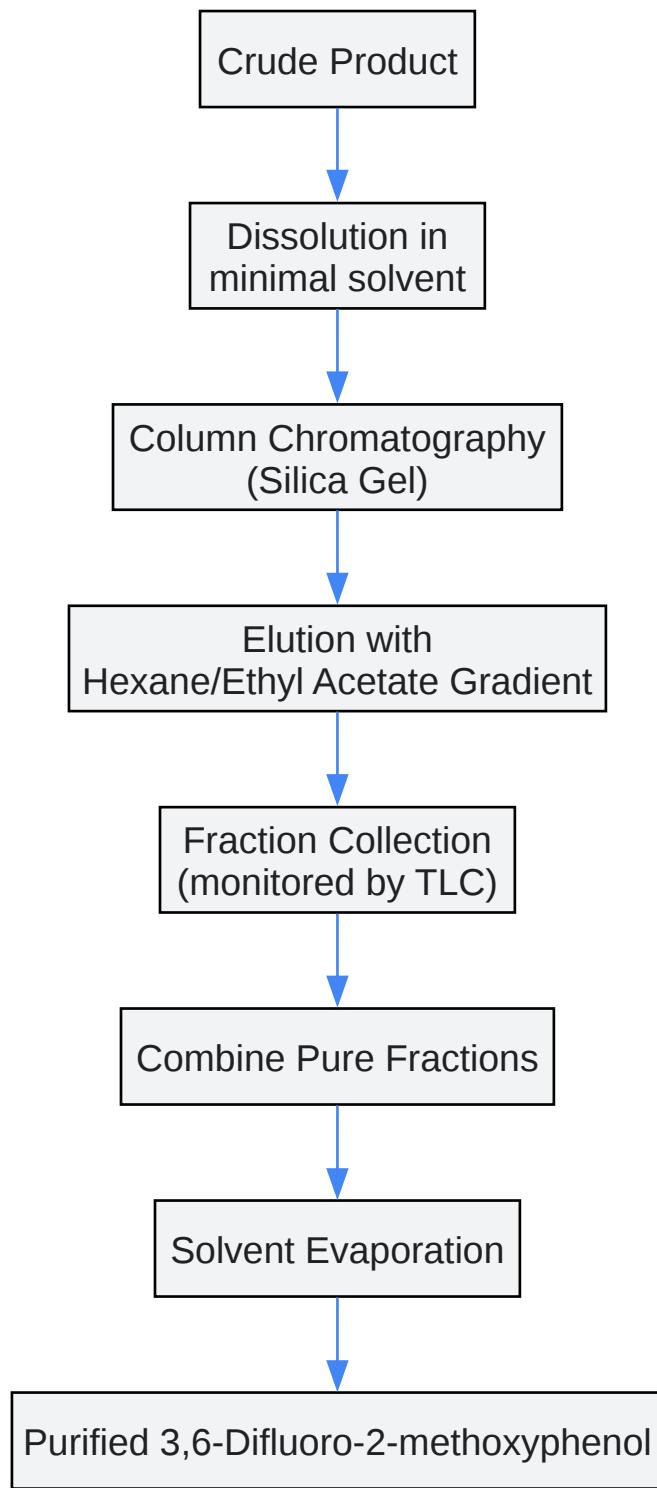
- To a solution of 1,4-difluoro-2-methoxybenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon), add a solution of lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) (1.1 eq) dropwise.
- Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.
- Add trimethyl borate (1.2 eq) dropwise and allow the reaction to slowly warm to room temperature overnight.

- Quench the reaction with an aqueous solution of hydrogen peroxide and sodium hydroxide, or an alternative workup for boronic ester hydrolysis and oxidation to the phenol.
- Extract the aqueous layer with an organic solvent such as ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 2: Purification by Column Chromatography (General Protocol)

- Prepare a silica gel slurry in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
- Dissolve the crude **3,6-Difluoro-2-methoxyphenol** in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Load the dissolved sample onto the top of the silica gel column.
- Elute the column with a gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
- Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the pure product.
- Combine the pure fractions and evaporate the solvent to obtain purified **3,6-Difluoro-2-methoxyphenol**.

General Purification Workflow

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General Purification Workflow.

Spectroscopic Characterization (Expected)

While experimental spectra for **3,6-Difluoro-2-methoxyphenol** are not available in the provided search results, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy:

- Aromatic Protons: Two signals are expected in the aromatic region (typically 6.5-8.0 ppm), each integrating to 1H. These would likely appear as doublets or doublet of doublets due to coupling with the adjacent fluorine atoms and each other.
- Methoxy Protons: A singlet integrating to 3H is expected for the methoxy group (-OCH₃), typically in the range of 3.8-4.0 ppm.[4]
- Phenolic Proton: A broad singlet for the hydroxyl proton (-OH) is expected, with a chemical shift that can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy:

- Aromatic Carbons: Six distinct signals are expected in the aromatic region (typically 100-160 ppm). The carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The carbons bonded to the oxygen of the hydroxyl and methoxy groups will be deshielded.
- Methoxy Carbon: A single signal for the methoxy carbon is expected around 55-65 ppm.[5]

FT-IR Spectroscopy:

- O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
- C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methoxy group will appear just below 3000 cm⁻¹.
- C=C Stretch (Aromatic): Aromatic ring C=C stretching vibrations will show multiple bands in the 1450-1600 cm⁻¹ region.

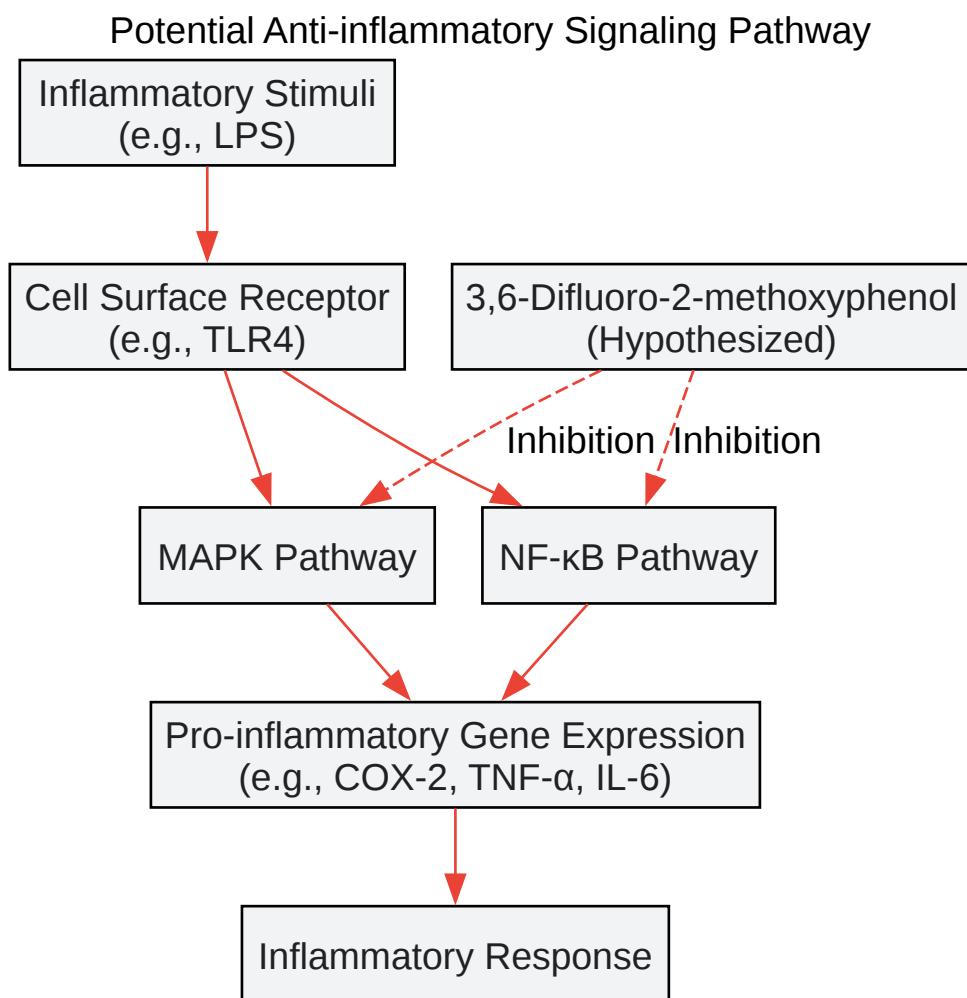
- C-O Stretch: C-O stretching vibrations for the phenol and ether linkages are expected in the 1200-1300 cm^{-1} region.
- C-F Stretch: Strong C-F stretching bands are expected in the 1000-1300 cm^{-1} region.

Biological Activity and Potential Signaling Pathways

Phenolic compounds, including methoxyphenols, are known for their antioxidant and anti-inflammatory properties. The guaiacol (2-methoxyphenol) skeleton is a key component in many biologically active molecules.[\[6\]](#)

Antioxidant Activity: The antioxidant activity of phenols is primarily due to their ability to donate a hydrogen atom from the hydroxyl group to scavenge free radicals, thereby terminating radical chain reactions. The resulting phenoxy radical is stabilized by resonance. The fluorine substituents on **3,6-Difluoro-2-methoxyphenol** are expected to influence its antioxidant potential by modifying the bond dissociation enthalpy of the O-H bond.

Anti-Inflammatory Activity: Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. While there is no specific data for **3,6-Difluoro-2-methoxyphenol**, related methoxyphenolic compounds have been shown to inhibit the production of pro-inflammatory mediators.[\[7\]](#) This is often achieved through the inhibition of pathways such as the Nuclear Factor-kappa B (NF- κ B) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, which are central regulators of inflammation.[\[8\]](#) For instance, some methoxyphenols have been shown to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of pro-inflammatory prostaglandins.[\[7\]](#)



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Potential anti-inflammatory signaling pathway.

Safety and Handling

No specific safety data sheet (SDS) for **3,6-Difluoro-2-methoxyphenol** was found. However, based on the data for the related compound 2-methoxyphenol, the following precautions should be taken[1]:

- **Hazards:** Harmful if swallowed or inhaled. Causes serious eye damage and may cause damage to organs. May cause drowsiness or dizziness. Harmful to aquatic life with long-lasting effects.[1]
- **Handling:** Use only outdoors or in a well-ventilated area. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves,

protective clothing, eye protection, and face protection.[1]

- Storage: Keep the container tightly closed. Store in a cool, dry place, locked up.[1]
- First Aid:
 - If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
 - If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1]
 - If Swallowed: Rinse mouth. Call a poison center or doctor if you feel unwell.[1]

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